Stannane

Description

Properties

CAS No. |

2406-52-2 |

|---|---|

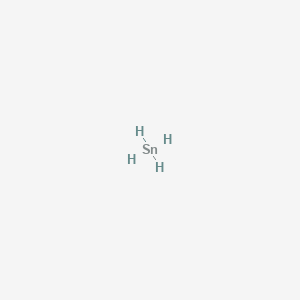

Molecular Formula |

H4Sn |

Molecular Weight |

122.74 g/mol |

IUPAC Name |

stannane |

InChI |

InChI=1S/Sn.4H |

InChI Key |

KXCAEQNNTZANTK-UHFFFAOYSA-N |

SMILES |

[SnH4] |

Canonical SMILES |

[SnH4] |

Synonyms |

stannane tin tetrahydride |

Origin of Product |

United States |

Foundational & Exploratory

Stannane synthesis and properties for researchers

An In-depth Technical Guide to the Synthesis and Properties of Stannanes for Researchers

Introduction

Stannanes, or organotin hydrides, are a class of organometallic compounds containing a tin-hydrogen bond. The parent compound, stannane (SnH₄), is an unstable gas, but its organo-substituted derivatives, such as tributyltin hydride (Bu₃SnH), are invaluable reagents in modern organic synthesis. Their primary utility lies in their ability to serve as a source of hydrogen radicals, facilitating a wide range of chemical transformations including dehalogenations, deoxygenations, and radical cyclizations. Furthermore, tetraorganostannanes are crucial precursors for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, a powerful method for forming carbon-carbon bonds.

This guide provides a comprehensive overview of the principal methods for synthesizing stannanes, details their key physical and chemical properties, and addresses their significant toxicity and handling requirements. It is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of these versatile compounds.

Core Synthesis Methodologies

The synthesis of stannanes can be broadly categorized into three main approaches: the reduction of organotin halides, the reaction of organometallic reagents with tin halides, and the hydrostannylation of unsaturated bonds.

Reduction of Organotin Halides

The most common and direct method for preparing organotin hydrides is the reduction of the corresponding organotin halides. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

An alternative to LiAlH₄ involves the reduction of organotin oxides with agents like polymethylhydrosiloxane. For instance, tributyltin hydride can be synthesized in high yield from bis(tributyltin) oxide.

This procedure details the synthesis of tributyltin hydride via the reduction of tributyltin chloride using lithium aluminum hydride.

Materials:

-

Tributyltin chloride (Bu₃SnCl)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Quinol (stabilizer)

-

Nitrogen gas (inert atmosphere)

-

Standard Schlenk line glassware, dropping funnel, condenser

Procedure:

-

Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet is assembled. The system is flushed with nitrogen to establish an inert atmosphere.

-

Reagent Addition: A suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether is prepared in the reaction flask and cooled to 0°C using an ice bath.

-

A solution of tributyltin chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension. The addition rate should be controlled to maintain the reaction temperature below 10°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for approximately 3-4 hours.

-

Quenching: The reaction is carefully quenched by slowly adding water dropwise at 0°C to destroy excess LiAlH₄. This is an exothermic process that generates hydrogen gas and must be performed with extreme caution in a well-ventilated fume hood.

-

Work-up: A 20% aqueous solution of potassium sodium tartrate is added to the mixture to dissolve the aluminum and lithium salts. The organic layer is then separated.

-

The aqueous layer is extracted two more times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Stabilization: The combined organic extract is dried over anhydrous sodium sulfate. A small amount of quinol or a similar stabilizer is added to inhibit decomposition of the product.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation (e.g., bp 80 °C at 0.4 mm Hg) to yield pure tributyltin hydride as a colorless liquid.

Reaction of Organometallic Reagents with Tin Halides

This method is primarily used for the synthesis of tetraorganostannanes (R₄Sn), which are important precursors to organotin halides through redistribution reactions. The most common approach involves the reaction of a tin tetrahalide, typically tin tetrachloride (SnCl₄), with a Grignard reagent (RMgX) or an organolithium reagent (RLi).

The resulting tetraorganothis compound can then undergo a Kocheshkov redistribution reaction with tin tetrachloride to produce tri-, di-, or mono-organotin halides depending on the stoichiometry. For example, reacting tetramethyltin with SnCl₄ in a 3:1 molar ratio at 100-200°C yields trimethyltin chloride.

This protocol outlines the synthesis of tetramethyltin from tin tetrachloride and methylmagnesium iodide.

Materials:

-

Tin tetrachloride (SnCl₄)

-

Methylmagnesium iodide (CH₃MgI) or methylmagnesium chloride (CH₃MgCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: A multi-necked, round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Grignard Reagent: The Grignard reagent (CH₃MgI or CH₃MgCl, 4.0 equivalents), typically as a solution in diethyl ether, is charged into the reaction flask.

-

Addition of SnCl₄: A solution of tin tetrachloride (1.0 equivalent) in an anhydrous solvent like toluene is added dropwise to the stirred Grignard solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Quenching and Work-up: The flask is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

-

Drying and Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The resulting crude tetramethyltin is then purified by fractional distillation (bp 74-76°C) to yield a colorless liquid.

Hydrostannylation

Hydrostannylation is a powerful atom-economical reaction that involves the addition of a tin hydride (Sn-H) across an unsaturated carbon-carbon bond (alkene or alkyne). This method is a primary route to vinylstannanes, which are versatile intermediates in organic synthesis. The reaction can be initiated by radicals (e.g., using AIBN) or catalyzed by transition metals (e.g., palladium or platinum complexes). The choice of initiator or catalyst is crucial as it dictates the regio- and stereoselectivity of the addition.

This procedure describes a typical palladium-catalyzed hydrostannylation to form a vinylthis compound.

Materials:

-

Terminal alkyne (e.g., 1-octyne)

-

Tributyltin hydride (Bu₃SnH)

-

Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Inert gas (argon or nitrogen)

-

Standard laboratory glassware (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: A dry Schlenk flask is charged with the alkyne (1.0 equivalent) and the palladium catalyst (e.g., 2 mol%). The flask is evacuated and backfilled with argon or nitrogen.

-

Solvent and Reagent Addition: Anhydrous, degassed solvent is added via syringe, followed by the dropwise addition of tributyltin hydride (1.0-1.1 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated (e.g., to 50-70°C), depending on the substrate's reactivity. The progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to isolate the desired vinylthis compound product.

Visualizing Synthesis and Logic

Understanding the workflow and reaction pathways is critical for experimental design and execution.

General Experimental Workflow

The synthesis of stannanes, like many air-sensitive organometallic compounds, follows a rigorous workflow to ensure safety and product purity.

Caption: General workflow for the synthesis and purification of stannanes.

Key Synthesis Pathways

The three primary methods for this compound synthesis can be summarized as distinct chemical transformations.

Caption: Overview of the three main pathways to synthesize stannanes.

Properties of Stannanes

The utility and handling of stannanes are dictated by their physical, chemical, and toxicological properties.

Physical and Chemical Properties

Stannanes range from volatile liquids to solids, with properties largely dependent on the organic substituents. Organotin hydrides are characterized by a relatively weak Sn-H bond, which is key to their function as radical hydrogen donors.

| Compound Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | SnH₄ | 122.74 | -52 | 5.4 (gas, kg/m ³) |

| Tetramethyltin | (CH₃)₄Sn | 178.85 | 74-76 | 1.291 |

| Tributyltin Hydride | (C₄H₉)₃SnH | 291.06 | 80 (@ 0.4 mmHg) | 1.082 |

Toxicity and Safety

Organotin compounds exhibit significant toxicity, which is highly dependent on the number and nature of the organic groups attached to the tin atom. Tri-substituted organotins (R₃SnX) are generally the most toxic class. Their lipophilicity allows them to penetrate biological membranes, and they are known to be potent endocrine disruptors and neurotoxins.

-

General Toxicity Trend: R₄Sn < RSnX₃ < R₂SnX₂ < R₃SnX

-

Handling Precautions: All work with organotin compounds, especially volatile or hydride derivatives, must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Due to their air and light sensitivity, organotin hydrides should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C).

Caption: Relationship between this compound structure and relative toxicity.

An In-depth Technical Guide to the Chemical Structure and Bonding of Stannane (SnH₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure and bonding of stannane (SnH₄), the simplest hydride of tin. The document details the molecular geometry, bond parameters, and vibrational dynamics of this compound, supported by experimental data and theoretical calculations. Methodologies for its synthesis and characterization are also presented to provide a complete profile of this foundational Group 14 hydride.

Molecular Structure and Geometry

This compound adopts a tetrahedral molecular geometry, analogous to methane (CH₄), with the tin atom at the center and four hydrogen atoms at the vertices. This structure is a consequence of the sp³ hybridization of the tin atom's valence orbitals, resulting in four equivalent Sn-H sigma bonds. The molecule is nonpolar, with a calculated dipole moment of 0 D.

Below is a diagram illustrating the tetrahedral structure of the this compound molecule.

Bonding Analysis

The bonding in this compound is characterized by four equivalent Sn-H covalent bonds. The electronic configuration of tin ([Kr] 4d¹⁰ 5s² 5p²) allows for the promotion of a 5s electron to a 5p orbital, leading to four unpaired electrons available for bonding with four hydrogen atoms.

Bond Parameters

The key quantitative parameters defining the bonding in this compound are summarized in the table below. The Sn-H bond is relatively long and weak compared to the C-H bond in methane, which contributes to the lower thermal stability of this compound.

| Parameter | Value | Method | Reference |

| Sn-H Bond Length | ~1.7 Å | Experimental | [1] |

| H-Sn-H Bond Angle | 109.5° | Theoretical (Ideal Tetrahedral) | N/A |

| Sn-H Bond Dissociation Energy | 251 kJ/mol | Experimental | [2] |

Vibrational Analysis

The vibrational modes of this compound have been investigated using infrared spectroscopy. As a tetrahedral molecule of Td symmetry, this compound has four fundamental vibrational modes. The experimentally observed vibrational frequencies for both this compound (SnH₄) and its deuterated analogue (SnD₄) are presented in the following table. The isotopic shift upon deuteration is consistent with the theoretical assignments of the vibrational modes.

| Mode | Symmetry | Description | SnH₄ Frequency (cm⁻¹) | SnD₄ Frequency (cm⁻¹) | Reference |

| ν₁ | A₁ | Symmetric Stretch | 1908 | 1367.5 | [3] |

| ν₂ | E | Bending | 753 | 539 | [3][4] |

| ν₃ | T₂ | Asymmetric Stretch | 1905 | 1399 | [3] |

| ν₄ | T₂ | Bending | 681 | 497.8 | [3][4] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the reduction of tin(IV) chloride (SnCl₄) with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄).[3][5][6] The reaction is generally carried out in a high-boiling ether solvent, such as anhydrous dimethylene glycol dimethyl ether, under vacuum and at low temperatures to control the reaction rate and prevent the decomposition of the thermally unstable this compound.[3]

Detailed Methodology:

-

A reaction flask containing a slurry of excess lithium aluminum hydride in anhydrous dimethylene glycol dimethyl ether is attached to a glass vacuum system and cooled with liquid nitrogen.[3]

-

Tin(IV) chloride is then introduced into the reaction vessel.

-

The mixture is allowed to warm, and the reaction proceeds, yielding gaseous this compound.

-

The product, this compound, is collected by condensation in a U-tube trap cooled with liquid nitrogen.

-

For the synthesis of deuterothis compound (SnD₄), lithium aluminum deuteride (LiAlD₄) is used in place of LiAlH₄.[3]

Characterization Methods

The structural and bonding properties of this compound are elucidated through various spectroscopic techniques. The logical workflow for a comprehensive analysis is depicted below.

-

Infrared (IR) Spectroscopy: Gas-phase IR spectroscopy is the primary method for determining the vibrational frequencies of this compound.[3] The analysis of the rotational fine structure within the vibrational bands can also provide information about Coriolis coupling constants, which are crucial for defining the molecular force field.[3]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the fragmentation pattern of this compound upon ionization. This data can be used to estimate the bond dissociation energies of the Sn-H bonds in various ionic species.[5]

Conclusion

This guide has provided a detailed overview of the chemical structure and bonding of this compound. Its tetrahedral geometry, a result of sp³ hybridization, is well-established. While precise experimental determination of its bond lengths and angles from gas-phase electron diffraction or microwave spectroscopy remains challenging due to its instability, a combination of infrared spectroscopy and theoretical calculations has afforded a comprehensive understanding of its bonding parameters and vibrational dynamics. The methodologies for its synthesis and characterization outlined herein offer a practical framework for researchers working with this fundamental tin hydride.

References

An In-depth Technical Guide to the Reactivity and Stability of Stannane Compounds

For Researchers, Scientists, and Drug Development Professionals

Stannane compounds, also known as organotin compounds, are a class of organometallic chemicals characterized by at least one tin-carbon bond.[1] First discovered in 1849, their versatility has made them indispensable reagents in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and agrochemical industries.[2][3][4] This guide provides a detailed exploration of the core principles governing their reactivity and stability, offering insights into their application, handling, and the underlying chemical properties that dictate their behavior.

Section 1: Stability of this compound Compounds

The stability of this compound compounds is a critical factor influencing their storage, handling, and reactivity. It is primarily determined by the nature of the organic substituents and the strength of the tin-carbon (Sn-C) and tin-hydrogen (Sn-H) bonds.

1.1. General Stability and Handling

The stability of organotin hydrides increases as the number of organic groups attached to the tin atom increases, following the sequence: SnH₄ < RSnH₃ < R₂SnH₂ < R₃SnH.[5] The parent compound, this compound (SnH₄), is an unstable gas at room temperature.[2][5] In contrast, substituted stannanes like tributyltin hydride are distillable liquids, though they remain mildly sensitive to air and can decompose to form oxides like (Bu₃Sn)₂O.[6] Many organotin compounds are stable to both air and moisture, which is a significant advantage in synthetic applications.[7]

However, due to the high toxicity of many organotin compounds, particularly tri- and di-substituted derivatives, they must be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.[1][8] Their toxicity generally follows the order R₃SnX > R₂SnX₂ > RSnX₃.[1]

1.2. Bond Dissociation Energies (BDEs)

The reactivity of stannanes, especially in radical reactions, is directly related to the BDE of their bonds. The relatively weak Sn-H bond is key to the utility of organotin hydrides as radical reducing agents.

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

| H-Sn | 251 | 60.0 |

| C-Sn | 192 | 45.9 |

| H-C | 411 | 98.2 |

| C-C | 346 | 82.7 |

Data sourced from multiple references.[9] Values are approximate and can vary based on the specific substituents.

The low BDE of the Sn-H bond (approximately 78 kcal/mol for Bu₃Sn-H) facilitates the homolytic cleavage of this bond to generate a stannyl radical (e.g., Bu₃Sn•), which is the key intermediate in many radical-mediated transformations.[6]

Section 2: Reactivity and Key Synthetic Applications

Stannanes are involved in a wide array of chemical transformations. Their utility in forming new carbon-carbon bonds and in radical chemistry has cemented their role in the synthesis of complex organic molecules, including natural products and drug candidates.[4][10]

2.1. The Stille Coupling Reaction

The Stille coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide (like a triflate).[10][11] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and remarkable tolerance for a wide variety of functional groups, including esters, ketones, and alcohols.[3][10]

Catalytic Cycle of the Stille Reaction:

The mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][10][12]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X), forming a Pd(II) intermediate.[10][12]

-

Transmetalation: The organothis compound (R²-SnR₃) transfers its R² group to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[7][10]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst.[10][12]

Catalytic cycle of the Stille cross-coupling reaction.

2.2. Radical Reactions with Tributyltin Hydride

Tributyltin hydride (Bu₃SnH) is a premier reagent for generating radicals in organic synthesis.[6] Its primary application is in the reduction of organic halides to the corresponding hydrocarbons, a process known as hydrodehalogenation.[13][14]

Mechanism of Radical Dehalogenation:

The reaction proceeds via a radical chain mechanism, which is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by photolysis.[6][13]

-

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from Bu₃SnH to generate the tributyltin radical (Bu₃Sn•).

-

Propagation:

-

The Bu₃Sn• radical abstracts a halogen atom from the organic halide (R-X) to form the stable tributyltin halide (Bu₃SnX) and an alkyl radical (R•).[13][14]

-

The newly formed alkyl radical (R•) abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final hydrocarbon product (R-H) and regenerating the Bu₃Sn• radical, which continues the chain.[13]

-

-

Termination: The chain reaction is terminated when two radicals combine.[13]

This methodology is also central to radical cyclization reactions, where an intermediate radical can add to a suitably positioned alkene or alkyne to form a new ring system before being quenched by Bu₃SnH.[15]

Workflow for radical dehalogenation using Bu₃SnH.

Section 3: Experimental Protocols

Precise and reproducible experimental procedures are vital for success in the laboratory. The following are generalized protocols for the two key reactions discussed.

3.1. General Protocol for a Stille Cross-Coupling Reaction

This protocol is a representative example and may require optimization for specific substrates.

-

Reagent Preparation: To an oven-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the organic halide (1.0 equivalent), and the organothis compound reagent (1.0-1.2 equivalents).

-

Solvent Addition: Add an appropriate anhydrous, degassed solvent (e.g., toluene, THF, or DMF) via syringe. The reaction concentration is typically between 0.1 M and 1.0 M.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, e.g., 80-110 °C for toluene) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts as a precipitate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

3.2. General Protocol for Radical Dehalogenation using Tributyltin Hydride

Extreme caution must be exercised due to the toxicity of tributyltin hydride and its byproducts.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the organic halide (1.0 equivalent) in an anhydrous, degassed solvent (e.g., benzene or toluene).

-

Reagent Addition: Add tributyltin hydride (1.1-1.5 equivalents) to the solution via syringe. Then, add a catalytic amount of a radical initiator, such as AIBN (0.1-0.2 equivalents).

-

Reaction Conditions: Heat the mixture to the appropriate temperature (typically ~80 °C for AIBN in benzene/toluene) for several hours. Monitor the reaction's progress by TLC or GC.

-

Workup: After the reaction is complete, cool the mixture and concentrate it under reduced pressure. The primary challenge in the workup is the removal of the organotin byproducts (e.g., Bu₃SnX). This can be achieved by partitioning the residue between acetonitrile and hexane (the tin compounds are more soluble in hexane), or by flash chromatography on silica gel, sometimes using a solvent system containing a small amount of triethylamine. An alternative is treatment with an aqueous solution of iodine or KF.

-

Purification: The crude product is further purified by column chromatography or distillation to afford the pure hydrocarbon.

This guide provides a foundational understanding of the stability and reactivity of this compound compounds, highlighting their critical role in modern synthetic chemistry. For drug development professionals, the reliable and functional-group-tolerant nature of reactions like the Stille coupling makes stannanes powerful tools for the construction of novel and complex molecular architectures. However, their inherent toxicity necessitates careful handling and adherence to strict safety protocols.[8][16]

References

- 1. benchchem.com [benchchem.com]

- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 3. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. gelest.com [gelest.com]

- 6. Tributyltin hydride - Wikipedia [en.wikipedia.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 9. Common Bond Energies (D [wiredchemist.com]

- 10. fiveable.me [fiveable.me]

- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: Radical Substitution: Hydrogenolysis of Alkyl Halides with Tributyltin Hydride [jove.com]

- 15. Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

The Tin-Carbon Bond: A Technical Guide to the Fundamental Applications of Organotin Compounds in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have carved a significant niche in both industrial and academic chemistry. Their unique properties, stemming from the nature of the Sn-C bond and the ability of tin to adopt various coordination numbers, have led to a diverse range of applications. This technical guide provides an in-depth exploration of the core applications of these versatile compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms to support researchers and professionals in chemistry and drug development.

Catalysis in Polymer Chemistry and Organic Synthesis

Organotin compounds are renowned for their catalytic activity, particularly in the formation of polyurethanes and in esterification reactions. Their industrial significance is also pronounced in the stabilization of polyvinyl chloride (PVC).

Polyurethane Formation

Diorganotin compounds, such as dibutyltin dilaurate (DBTDL), are extensively used as catalysts in the production of polyurethanes, facilitating the reaction between isocyanates and polyols. The catalytic mechanism is believed to involve the formation of a complex between the organotin compound and the reactants, which lowers the activation energy of the urethane-forming reaction.

The catalytic activity of various organotin compounds can be compared by their gelation times in polyurethane formulations. Shorter gel times indicate higher catalytic activity.

Table 1: Comparative Catalytic Activity of Organotin Compounds in Polyurethane Formation

| Catalyst | Gel Time at 25°C (minutes) | Gel Time at 50°C (minutes) | Gel Time at 70°C (minutes) |

| Dibutyltin Diacetate (T-1) | 13.0 | 5.5 | 2.4 |

| Dibutyltin Oxide (DBTO) | >240 | 20 | 4.5 |

| Example Organotin Catalyst 1 | 16.3 | 2.4 | Not Reported |

| Example Organotin Catalyst 2 | 12.9 | 2.3 | Not Reported |

| Example Organotin Catalyst 3 | 12.9 | 4.6 | Not Reported |

| Example Organotin Catalyst 4 | 14.0 | 5.2 | Not Reported |

| Example Organotin Catalyst 5 | 25.3 | 8.3 | Not Reported |

Source: Adapted from U.S. Patent 4,987,244. Note: "Example Organotin Catalysts" refer to specific compounds synthesized in the patent.

The following diagram illustrates the generalized workflow for evaluating the catalytic activity of organotin compounds in polyurethane formation.

Esterification and Transesterification

Organotin compounds, including stannous oxide, hydrated monobutyltin oxide, and dibutyltin oxide, are effective catalysts for direct esterification and transesterification reactions.[1] While they require high reaction temperatures (typically >180-200°C for direct esterification and >150°C for transesterification), they offer the advantage of minimizing side reactions, which leads to improved product purity and color.[1] Diorganotins like dibutyltin oxide are particularly favored for transesterification.[1]

PVC Stabilization

The thermal degradation of PVC at processing temperatures involves the elimination of hydrogen chloride (HCl), leading to discoloration and embrittlement. Organotin stabilizers, particularly organotin mercaptides and carboxylates, are highly effective at preventing this degradation.[2] Their mechanism of action involves two primary functions: scavenging the released HCl and replacing labile chlorine atoms on the PVC polymer chain with more stable groups.[3]

Experimental Protocol: Evaluation of Thermal Stability of Organotin-Stabilized PVC

This protocol outlines a general procedure for preparing and testing the thermal stability of a PVC formulation.

1. Formulation Preparation:

-

Combine PVC resin (100 parts by weight), a plasticizer such as dioctyl phthalate (DOP) (e.g., 60 parts), and the organotin stabilizer (e.g., 2 parts per hundred resin, phr).

-

Thoroughly mix the components at room temperature.

-

Process the mixture into a film by gelation at an elevated temperature (e.g., 140°C for 15 minutes).[4]

2. Thermal Stability Testing (Static Test):

-

Place the prepared PVC films in a forced-air circulating oven at a constant temperature (e.g., 160°C or 180°C).[4]

-

At regular intervals (e.g., every 15 minutes), remove a sample and assess its color change.[4] The yellowness index can be measured using a colorimeter to quantify degradation.[3]

3. Thermal Stability Testing (Dynamic Test - Congo Red Method):

-

Place a weighed amount of the stabilized PVC sample (e.g., 0.5 g) in a test tube.[5]

-

Insert a strip of Congo red indicator paper into the top of the tube.

-

Heat the test tube in a controlled temperature environment.

-

Record the time it takes for the evolved HCl to turn the Congo red paper from red to blue. This time is a measure of the thermal stability.

Table 2: Onset of HCl Evolution for PVC Films

| PVC Formulation | Temperature (°C) | Onset of HCl Evolution (hours) |

| Unstabilized | 140 | 14.3 |

| Unstabilized | 160 | 2.5 |

| Stabilized with Dioctyltin bis(isooctyl thioglycollate) | 140 | 30.3 |

| Stabilized with Dioctyltin bis(isooctyl thioglycollate) | 160 | 14.3 |

Source: Adapted from Thermal stabilisation of poly(vinyl chloride) by organotin compounds.[6]

Carbon-Carbon Bond Formation: The Stille Coupling

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate. This reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, owing to the air and moisture stability of many organotin reagents and the mild reaction conditions.[7] However, a significant drawback is the toxicity of the organotin compounds.[7]

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Stille Coupling of an Enol Triflate with an Organotin Reagent

The following is a representative protocol for a Stille coupling reaction.

Materials:

-

Enol triflate

-

Organotin reagent

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM)

-

Copper(I) iodide (CuI)

-

Lithium chloride (LiCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask, add the enol triflate, CuI, Pd(dppf)Cl₂·DCM, and LiCl.

-

Add anhydrous DMF to achieve the desired concentration (e.g., 0.1 M).

-

Purge the flask with an inert gas (e.g., Argon) for 10 minutes.

-

Add the organotin reagent to the reaction mixture.

-

Heat the solution to the required temperature (e.g., 40°C) and monitor the reaction progress.

-

Upon completion, quench the reaction and perform an aqueous workup. The crude product can be purified by flash chromatography.

Table 3: Representative Yields of Stille Coupling Reactions

| Aryl Halide | Organothis compound | Product | Yield (%) |

| 4-Chloroacetophenone | Tributyl(phenyl)this compound | 4-Acetylbiphenyl | 91 |

| 4-Chlorobenzonitrile | Tributyl(phenyl)this compound | 4-Cyanobiphenyl | 95 |

| 1-Bromo-4-nitrobenzene | Tributyl(phenyl)this compound | 4-Nitrobiphenyl | 98 |

| 4-Bromotoluene | Tributyl(phenyl)this compound | 4-Methylbiphenyl | 92 |

| 4-Bromoanisole | Tributyl(phenyl)this compound | 4-Methoxybiphenyl | 85 |

Source: Adapted from data on Stille coupling reactions.[7][8][9]

Biocidal and Medicinal Applications

The biological activity of organotin compounds is highly dependent on the number and nature of the organic substituents attached to the tin atom. Triorganotin compounds (R₃SnX) generally exhibit the highest biocidal activity.[10]

Wood Preservation and Antifouling Paints

Tributyltin (TBT) and triphenyltin (TPT) compounds have historically been used as effective biocides in wood preservation and as antifouling agents in marine paints.[11] Their use in antifouling paints is now heavily restricted due to their severe ecotoxicity.[12]

In antifouling paints, organotin compounds are often incorporated into a polymer backbone, such as in tributyltin methacrylate copolymers. The biocide is slowly released into the surrounding water through hydrolysis of the tin-ester bond, creating a toxic layer that prevents the settlement of marine organisms.[13]

Table 4: Antifungal Efficacy of a Wood Preservative

| Fungus | Treatment | Mass Loss (%) |

| Coniophora puteana | Untreated | > 3 |

| Coniophora puteana | Treated (8.9 kg/m ³) | < 3 |

| Coniophora puteana (leached) | Treated (14.6 kg/m ³) | < 3 |

Source: Adapted from data on wood treatment with preservatives.[14]

Agricultural Fungicides and Acaricides

Certain triphenyltin compounds have been used as agricultural fungicides, for example, to control potato blight. Tricyclohexyltin and trineophyltin derivatives are effective as acaricides (miticides).[15]

Medicinal Chemistry and Toxicology

The biological activity of organotin compounds has also led to research into their potential as therapeutic agents, including as anticancer, anti-inflammatory, and antimicrobial agents.[10][16] Some organotin complexes have shown selective toxicity towards cancer cells.[17]

The primary mechanism for the broad-spectrum toxicity of triorganotin compounds is the inhibition of mitochondrial ATP synthase. They are believed to interact with the F₀ subunit of the enzyme, disrupting the proton channel and thereby uncoupling oxidative phosphorylation.

Table 5: Acute Toxicity of Tributyltin Compounds

| Compound | Animal | Route | LD₅₀ (mg/kg) |

| Tributyltin Oxide (TBTO) | Rat | Oral | 165-277 |

| Tributyltin Oxide (TBTO) | Mouse | Oral | 55-87 |

| Tributyltin Oxide (TBTO) | Rat | Dermal | 200 |

| Tributyltin Oxide (TBTO) | Rabbit | Dermal | 900 |

Source: EXTOXNET PIP - TRIBUTYLTIN (TBT).

Other Notable Applications

Glass Coatings

Organotin compounds, such as monobutyltin trichloride and tin tetrachloride, are used in chemical vapor deposition (CVD) to apply thin, transparent, and electrically conductive tin oxide coatings on glass.[15][18] These coatings enhance the strength of the glass and can be used in applications such as de-icing windshields and touch screens.[15]

Synthesis of Organotin Carboxylates

Organotin carboxylates, which have a wide range of applications, can be synthesized through several routes. A common method involves the reaction of an organotin oxide or halide with a carboxylic acid or its salt.

Experimental Protocol: Synthesis of Di-n-butyltin(IV)-bis-(4-chlorophenoxy acetate)

Materials:

-

Sodium 4-chlorophenoxyacetate

-

Di-n-butyltin dichloride ((n-C₄H₉)₂SnCl₂)

-

Dry chloroform

-

n-hexane

Procedure:

-

Dissolve the sodium 4-chlorophenoxyacetate and di-n-butyltin dichloride in dry chloroform in a round-bottom flask.

-

Reflux the mixture for approximately 8 hours.

-

Cool the resulting mixture to room temperature and allow it to stand for 24 hours.

-

Remove the precipitated sodium chloride by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the solid crude product from a chloroform and n-hexane mixture to obtain the purified di-n-butyltin(IV)-bis-(4-chlorophenoxy acetate).[11][19]

Conclusion

Organotin compounds represent a mature yet continually evolving class of organometallic reagents with profound impacts across various sectors of the chemical industry. From enabling the synthesis of complex organic molecules and high-performance polymers to their roles in materials science and their potent biological activities, their utility is undeniable. However, the significant toxicity associated with many of these compounds, particularly the tri-substituted variants, necessitates careful handling and has led to stringent regulations on their use. Future research in this field will likely focus on the development of more environmentally benign and less toxic organotin compounds, as well as exploring new catalytic applications and their potential in medicinal chemistry with a strong emphasis on safety and sustainability. This guide serves as a foundational resource for professionals to understand and harness the capabilities of these remarkable compounds responsibly.

References

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 5. metrohm.com [metrohm.com]

- 6. researchgate.net [researchgate.net]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. publisher.uthm.edu.my [publisher.uthm.edu.my]

- 11. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. US6458878B1 - Silyl (meth) acrylate copolymers, processes for preparing the same, antifouling paint compositions containing the silyl (meth) acrylate copolymers, antifouling coating films formed from the antifouling paint compositions, antifouling methods using the antifouling paint compositions, and hulls or underwater structures coated with the antifouling coating films - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. lupinepublishers.com [lupinepublishers.com]

- 16. Frontiers | Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review [frontiersin.org]

- 17. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 18. BNT Chemicals | Organotin Compounds [bnt-chemicals.com]

- 19. Frontiers | Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates [frontiersin.org]

A Comprehensive Technical Guide to Stannane: Properties, Handling, and Applications

This guide provides an in-depth overview of stannane (SnH4), its physical properties, and the experimental protocols for its use, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. Stannanes, particularly organostannanes, are pivotal reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

Core Properties of this compound (SnH4)

This compound, the simplest tin hydride, is a colorless, toxic gas.[1] Due to its instability, it is often generated in situ for immediate use in chemical reactions.[2] Its physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2406-52-2[1][3][4][5][6] |

| Molecular Formula | SnH4[1][4][5][7] |

| Molar Mass | 122.71 g/mol [1] |

| Appearance | Colorless gas[1][3][4] |

| Density | 5.4 g/L (gas)[1][3][4] |

| Melting Point | -146 °C[1][3][4] |

| Boiling Point | -52 °C[1][3][4] |

Safety Precautions and Handling

Organotin compounds are known for their toxicity and require careful handling in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Many stannanes are air and moisture sensitive, necessitating the use of inert atmosphere techniques (e.g., nitrogen or argon gas).

Experimental Protocols: The Stille Coupling Reaction

A prominent application of organostannanes is the Stille reaction, a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organothis compound and an organic halide or pseudohalide.

General Workflow for Air-Sensitive Reagents:

The handling of air-sensitive reagents like many this compound derivatives follows a strict protocol to prevent decomposition and ensure reaction success. This workflow involves the use of an inert atmosphere and specialized glassware.

Catalytic Cycle of the Stille Reaction:

The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Example Protocol: Synthesis of an Aryl-Aryl Compound via Stille Coupling

This protocol outlines the general steps for the synthesis of a biaryl compound using a palladium catalyst, an aryl halide, and an arylthis compound.

-

Preparation: A round-bottom flask equipped with a magnetic stir bar and a condenser is dried in an oven and allowed to cool under a stream of inert gas.

-

Reagent Addition: The flask is charged with the palladium catalyst (e.g., Pd(PPh3)4), the aryl halide, and an anhydrous solvent (e.g., toluene or THF) under the inert atmosphere.

-

This compound Addition: The arylthis compound is added to the reaction mixture via syringe.

-

Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched, often with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is separated, washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the desired biaryl compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. WebElements Periodic Table » Tin » this compound [webelements.com]

- 4. WebElements Periodic Table » Tin » this compound [winter.group.shef.ac.uk]

- 5. This compound | H4Sn | CID 123161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikidata [wikidata.org]

- 7. CharChem. This compound [easychem.org]

An In-depth Technical Guide to Organotin Chemistry for Graduate Students

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin chemistry, a cornerstone of organometallic chemistry, encompasses the synthesis, structure, reactivity, and applications of compounds containing a tin-carbon bond. Since Edward Frankland's synthesis of diethyltin diiodide in 1849, the field has burgeoned, driven by the diverse applications of these compounds, ranging from polymer stabilizers and catalysts to versatile reagents in organic synthesis. This technical guide provides a comprehensive overview of organotin chemistry tailored for graduate students and professionals in the chemical sciences. It delves into the fundamental aspects of structure and bonding, explores the primary synthetic methodologies and characteristic reactions, details key analytical techniques for their characterization, and discusses their broad applications and toxicological profiles. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for the synthesis of key organotin compounds are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction to Organotin Chemistry

Organotin compounds are defined as species containing at least one covalent bond between a tin atom and a carbon atom. The field of organotin chemistry officially began in the mid-19th century with the work of Edward Frankland.[1] A significant expansion of the field occurred in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for forming tin-carbon bonds.[1] The industrial applications of organotin compounds, discovered in the 1940s, such as their use as stabilizers for polyvinyl chloride (PVC), spurred a renaissance in organotin research.[2]

Organotin compounds are generally classified based on the number of organic groups attached to the tin atom, leading to four main classes: mono-, di-, tri-, and tetraorganotins, represented by the general formula RnSnX4-n (where R is an organic group and X is an anionic species).[3] Tin can exist in two primary oxidation states in these compounds: +2 (stannous) and +4 (stannic).[4] Organotin(IV) compounds are far more common and stable than their organotin(II) counterparts.[4]

Structure and Bonding in Organotin Compounds

The geometry and bonding in organotin compounds are dictated by the oxidation state of the tin atom, its coordination number, and the nature of the organic and anionic ligands.

2.1. Oxidation States and Geometries

Tin, a member of Group 14, has a valence electron configuration of 5s²5p². In its organometallic compounds, it predominantly exhibits the +4 oxidation state, forming four covalent bonds. Tetraorganotin compounds (R₄Sn) invariably adopt a tetrahedral geometry around the tin atom.[1] However, unlike carbon, tin can expand its coordination number to five or even six, particularly in organotin halides and other derivatives with electronegative substituents.[1] This leads to trigonal bipyramidal and octahedral geometries, respectively.

// Nodes R4Sn [label="R4Sn\n(Tetraorganotin)", fillcolor="#F1F3F4", fontcolor="#202124"]; R3SnX [label="R3SnX\n(Triorganotin Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; R2SnX2 [label="R2SnX2\n(Diorganotin Dihalide)", fillcolor="#F1F3F4", fontcolor="#202124"]; RSnX3 [label="RSnX3\n(Monoorganotin Trihalide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral [label="Tetrahedral", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TrigonalBipyramidal [label="Trigonal Bipyramidal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Octahedral [label="Octahedral\n(with Lewis bases)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges R4Sn -> Tetrahedral [label="Typical Geometry"]; R3SnX -> TrigonalBipyramidal [label="Common Geometry"]; R2SnX2 -> Tetrahedral [label="Without Lewis Bases"]; R2SnX2 -> Octahedral [label="With Lewis Bases"]; RSnX3 -> Tetrahedral [label="Without Lewis Bases"]; } }

Caption: Classification and typical geometries of organotin(IV) compounds.

2.2. The Carbon-Tin Bond

The carbon-tin (C-Sn) bond is a covalent bond with a significant degree of polarity due to the difference in electronegativity between carbon (2.55) and tin (1.96). This polarity results in a partial positive charge on the tin atom and a partial negative charge on the carbon atom, influencing the reactivity of the bond. The C-Sn bond is weaker than the C-C bond, making it susceptible to cleavage by various reagents.

Table 1: Typical Carbon-Tin Bond Lengths and Energies

| Bond Type | Example Compound | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |

| Sn-C(sp³) | (CH₃)₄Sn | 2.144 | ~52 |

| Sn-C(sp²) | (C₆H₅)₄Sn | 2.15 | ~60 |

| Sn-C(sp) | (CH≡C)₄Sn | 2.05 | - |

| Sn-Cl | (CH₃)₃SnCl | 2.345 | ~83 |

| Sn-H | (n-Bu)₃SnH | 1.70 | ~74 |

Note: Bond energies can vary depending on the specific molecular environment.

Synthesis of Organotin Compounds

Several general methods are employed for the synthesis of organotin compounds, with the choice of method depending on the desired compound and the available starting materials.

3.1. Grignard and Organoalkali Metal Reagents

The reaction of a tin halide, typically tin tetrachloride (SnCl₄), with a Grignard reagent (RMgX) or an organolithium reagent (RLi) is a widely used method for the formation of C-Sn bonds. This method is particularly useful for the synthesis of tetraorganotins.

Reaction: 4 RMgX + SnCl₄ → R₄Sn + 4 MgXCl

3.2. Wurtz-type Reactions

The reaction of an alkyl halide with a sodium-tin alloy is a classic method for synthesizing tetraalkyltin compounds.

Reaction: 4 RX + Sn/Na → R₄Sn + 4 NaX

3.3. Kocheshkov Redistribution Reactions

Organotin halides can be prepared by the redistribution reaction between a tetraorganotin and a tin tetrahalide. The stoichiometry of the reactants determines the product.

Reactions:

-

3 R₄Sn + SnCl₄ → 4 R₃SnCl

-

R₄Sn + SnCl₄ → 2 R₂SnCl₂

-

R₄Sn + 3 SnCl₄ → 4 RSnCl₃

3.4. Hydrostannylation

The addition of an organotin hydride (R₃SnH) across a carbon-carbon double or triple bond, known as hydrostannylation, is an efficient method for synthesizing functionally substituted organotin compounds. This reaction can proceed via a radical or a transition-metal-catalyzed mechanism.[5]

// Nodes SnCl4 [label="SnCl4", fillcolor="#F1F3F4", fontcolor="#202124"]; RMgX_RLi [label="RMgX or RLi", fillcolor="#F1F3F4", fontcolor="#202124"]; R4Sn [label="R4Sn", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SnCl4_2 [label="SnCl4", fillcolor="#F1F3F4", fontcolor="#202124"]; OrganotinHalides [label="R3SnX, R2SnX2, RSnX3", fillcolor="#34A853", fontcolor="#FFFFFF"]; R3SnH [label="R3SnH", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkene_Alkyne [label="Alkene or Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; HydrostannylatedProduct [label="Hydrostannylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SnCl4 -> R4Sn [label="Grignard/Organolithium"]; RMgX_RLi -> R4Sn; R4Sn -> OrganotinHalides [label="Kocheshkov Redistribution"]; SnCl4_2 -> OrganotinHalides; R3SnH -> HydrostannylatedProduct [label="Hydrostannylation"]; Alkene_Alkyne -> HydrostannylatedProduct; } }

Caption: Key synthetic pathways to various classes of organotin compounds.

Reactions of Organotin Compounds

Organotin compounds participate in a wide array of chemical transformations, making them valuable reagents and intermediates in organic synthesis.

4.1. Cleavage of the Carbon-Tin Bond

The C-Sn bond can be cleaved by a variety of electrophilic reagents, including halogens, mineral acids, and metal halides. The ease of cleavage depends on the nature of the organic group, with aryl and vinyl groups being more readily cleaved than alkyl groups.

Reaction with Halogens: R₄Sn + X₂ → R₃SnX + RX

4.2. Stille Cross-Coupling Reaction

The palladium-catalyzed cross-coupling reaction of an organotin compound with an organic halide or triflate is known as the Stille reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="R1-Pd(II)Ln-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R1R2 [label="R1-Pd(II)Ln-R2", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R1-R2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R1X [label="R1-X", shape=plaintext, fontcolor="#202124"]; R2SnR3 [label="R2-SnR'3", shape=plaintext, fontcolor="#202124"]; XSnR3 [label="X-SnR'3", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> PdII_complex [label=""]; R1X -> OxAdd -> PdII_complex; PdII_complex -> PdII_R1R2 [label=""]; R2SnR3 -> Transmetalation -> PdII_R1R2; Transmetalation -> XSnR3 [style=dashed]; PdII_R1R2 -> Product [label=""]; RedElim -> Product; PdII_R1R2 -> Pd0 [label=""]; RedElim -> Pd0; } }

Caption: The palladium-catalyzed cycle of the Stille cross-coupling reaction.

4.3. Reactions of Organotin Hydrides

Organotin hydrides are versatile reducing agents in organic synthesis. They can reduce a wide range of functional groups, including alkyl halides, aldehydes, and ketones. These reactions often proceed through a free-radical chain mechanism.

Characterization of Organotin Compounds

A variety of spectroscopic techniques are employed to characterize organotin compounds.

5.1. ¹¹⁹Sn NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹¹⁹Sn nucleus is a powerful tool for the structural elucidation of organotin compounds. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom, covering a very wide range of over 5000 ppm.[6] An increase in the coordination number at the tin center generally leads to an upfield shift in the ¹¹⁹Sn resonance.[7]

Table 2: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin(IV) Compounds

| Compound Class | General Formula | Coordination Number | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |

| Tetraorganotins | R₄Sn | 4 | +40 to -160 |

| Triorganotin Halides | R₃SnX | 4 or 5 | +170 to -70 |

| Diorganotin Dihalides | R₂SnX₂ | 4, 5, or 6 | +140 to -220 |

| Monoorganotin Trihalides | RSnX₃ | 4, 5, or 6 | -10 to -350 |

Reference: Tetramethyltin (TMSn) at 0 ppm.

5.2. Other Spectroscopic Techniques

¹H and ¹³C NMR spectroscopy are also routinely used to characterize the organic ligands attached to the tin atom. Mass spectrometry provides information on the molecular weight and fragmentation patterns, while X-ray crystallography allows for the precise determination of the three-dimensional structure of crystalline organotin compounds.

Applications of Organotin Compounds

Organotin compounds have found widespread application in various industrial and technological sectors.

6.1. Polymer Stabilizers

Diorganotin compounds, such as dibutyltin dilaurate, are extensively used as heat stabilizers for PVC.[2] They prevent the thermal degradation of the polymer by scavenging HCl and disrupting the formation of conjugated polyene sequences that lead to discoloration and embrittlement.

6.2. Catalysis

Organotin compounds are effective catalysts for a variety of organic reactions, including the formation of polyurethanes, silicones, and esters.[8] In polyurethane production, organotin catalysts facilitate the reaction between isocyanates and polyols.[9] They are also used as catalysts in transesterification reactions for the synthesis of polyesters.[10]

6.3. Materials Science

Organotin compounds serve as precursors for the deposition of tin-containing thin films by methods such as Chemical Vapor Deposition (CVD).[2] For example, organotin halides can be used to deposit transparent conducting films of tin oxide (SnO₂) on glass.[4] Fluorinated organotin compounds are used as precursors for fluorine-doped tin oxide films.[6]

6.4. Organic Synthesis

As discussed earlier, organotin compounds are invaluable reagents in organic synthesis, most notably in the Stille cross-coupling reaction for the formation of C-C bonds. Organotin hydrides are also widely used as radical-based reducing agents.

Toxicology of Organotin Compounds

The biological activity and toxicity of organotin compounds are highly dependent on their structure, particularly the number and nature of the organic substituents.

7.1. Structure-Toxicity Relationship

The general order of toxicity for organotin compounds is: R₃SnX > R₂SnX₂ > RSnX₃ > R₄Sn. Triorganotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), are the most toxic class. The nature of the organic group also plays a crucial role, with toxicity generally decreasing as the alkyl chain length increases.

7.2. Molecular Mechanisms of Toxicity

The toxicity of organotin compounds arises from their ability to interfere with various biological processes. Triorganotins are known to be potent inhibitors of mitochondrial ATP synthase, disrupting cellular energy metabolism.[11] They can also act as endocrine disruptors, with TBT and TPT being agonists for the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[12] This can lead to effects such as the induction of imposex (the imposition of male sexual characteristics on female gastropods). Organotins also exhibit neurotoxicity, inducing neuronal cell death and behavioral abnormalities.[12]

Table 3: Acute Toxicity of Selected Organotin Compounds

| Compound | Organism | Route | LD₅₀ (mg/kg) |

| Tributyltin oxide (TBTO) | Rat | Oral | 148-234 |

| Triphenyltin acetate | Rat | Oral | 136 |

| Dibutyltin dichloride | Rat | Oral | 112 |

| Monobutyltin trichloride | Rat | Oral | 2200 |

Experimental Protocols

8.1. Synthesis of Tetraphenyltin (Ph₄Sn)

Materials:

-

Clean sodium chunks (15 g)

-

Dry toluene (250 ml)

-

Chlorobenzene

-

Stannic chloride (SnCl₄)

-

Argon gas

-

Kerosene

Apparatus:

-

500 ml three-neck, round-bottom flask

-

High-speed stirring motor with sharp metal blades

-

Thermometer

-

Argon inlet tube

-

Dropping funnel

-

Heating mantle

-

Sintered-glass funnel and filter flask

Procedure:

-

Place 15 g of clean sodium chunks and 250 ml of dry toluene into the three-neck flask.

-

Insert a thermometer and an argon inlet tube through one side arm and stopper the other. Insert the stirrer through the main neck.

-

While stirring gently under a slow stream of argon, heat the contents to 105 °C.

-

Increase the stirring speed to full power to disperse the molten sodium.

-

After the sodium is finely dispersed, add a solution of chlorobenzene in toluene dropwise from the dropping funnel.

-

After the addition of chlorobenzene is complete (approximately 1-2 hours), add a solution of 10 ml of stannic chloride in 25 ml of toluene from the dropping funnel over 30 minutes, maintaining the temperature below 45 °C by cooling.

-

After the reaction is complete, heat the mixture to boiling and quickly filter through a sintered-glass funnel.

-

Cool the filtrate in an ice bath to crystallize the tetraphenyltin.

-

Collect the crystals by suction filtration and allow them to air dry. A typical yield is around 25 g with a melting point of 226-228 °C. Recrystallization from benzene or toluene can afford a purer product with a melting point of 229 °C.[9]

8.2. Synthesis of Tributyltin Hydride ((n-Bu)₃SnH)

Materials:

-

Tributyltin chloride (162 g)

-

Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®) solution

-

Toluene

-

Ice-water bath

Apparatus:

-

1 L reaction flask

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Charge a 1 L reaction flask with 162 g of tributyltin chloride.

-

Over 20 minutes, add 87.3 ml of Vitride® solution while maintaining the temperature at 28-30 °C using an ice-water bath.

-

Heat the mixture at 45-50 °C for 30 minutes.

-

Filter the reaction mixture.

-

Remove the toluene from the filtrate under reduced pressure.

-

Distill the residue to obtain tributyltin hydride. A typical yield is 137.6 g (95%), with a boiling point of 118-124 °C at 5-6 mmHg.[12]

Conclusion

Organotin chemistry remains a vibrant and evolving field with significant academic and industrial importance. From their fundamental roles in stabilizing polymers to their sophisticated applications as catalysts and reagents in organic synthesis, organotin compounds offer a rich landscape for scientific exploration. A thorough understanding of their synthesis, structure, reactivity, and toxicological properties is essential for their safe and effective utilization. This guide has provided a foundational overview of these key aspects, equipping graduate students and professionals with the knowledge to further explore and contribute to this fascinating area of organometallic chemistry. The continued development of novel organotin compounds and their applications, coupled with a growing awareness of their environmental impact, will undoubtedly shape the future of this field.

References

- 1. benchchem.com [benchchem.com]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. rjpbcs.com [rjpbcs.com]

- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. gelest.com [gelest.com]

- 9. ukessays.com [ukessays.com]

- 10. ViaCat Tin Catalysts ➤ for (Poly)esters and Polyurethanes [vestachem.com]

- 11. Molecular Mechanisms of Environmental Organotin Toxicity in Mammals [jstage.jst.go.jp]

- 12. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Deep Dive into the Electronic Structure of Stannane (SnH₄)

A Technical Guide for Researchers in Chemical and Pharmaceutical Sciences

Abstract

Stannane (SnH₄), the simplest tin hydride, serves as a fundamental molecule for understanding the electronic structure and chemical behavior of organotin compounds, a class of molecules with significant applications ranging from catalysis to materials science and pharmacology. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, with a focus on the application of ab initio and Density Functional Theory (DFT) methods. We present a consolidation of key quantitative data, detail the computational methodologies employed, and offer visual representations of its molecular orbital framework and the typical computational workflow for such studies. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking a deeper understanding of the theoretical underpinnings of tin chemistry.

Introduction

The electronic structure of a molecule is paramount in dictating its physical and chemical properties, including its reactivity, stability, and spectroscopic signatures. For this compound, a heavy-atom hydride, theoretical modeling presents a unique set of challenges and opportunities. The presence of the fifth-period element tin necessitates the consideration of relativistic effects, which can significantly influence the behavior of its valence electrons. Computational chemistry provides a powerful lens through which to investigate these intricacies, offering insights that complement and guide experimental work. This guide synthesizes the theoretical knowledge on this compound's electronic structure, providing a robust foundation for further research and application.

Computational Methodologies

The theoretical investigation of this compound's electronic structure predominantly relies on quantum mechanical calculations. Density Functional Theory (DFT) has emerged as a widely used and effective method, balancing computational cost with accuracy.

Detailed Computational Protocol

A typical computational protocol for determining the electronic structure of this compound involves the following steps:

-

Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional arrangement of atoms. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its nuclei. For this compound, this invariably leads to a tetrahedral (Td) symmetry.

-

Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and secondly, to predict the molecule's vibrational spectra (IR and Raman).

-

Electronic Property Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain various electronic properties. This includes the energies of the molecular orbitals (both occupied and unoccupied), the total electronic energy, and the distribution of electron density.

Key Computational Parameters:

-

Functional: The choice of the exchange-correlation functional is a critical aspect of DFT calculations. For this compound and related molecules, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed as they incorporate a portion of exact Hartree-Fock exchange, often leading to more accurate results for molecular properties.

-

Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. For tin, a heavy element, it is crucial to use a basis set that can adequately describe both the core and valence electrons. A common choice is a triple-zeta basis set with polarization and diffuse functions, such as 6-311G(d,p). For more accurate calculations, particularly those investigating relativistic effects, specialized basis sets incorporating effective core potentials (ECPs) for the inner shell electrons of tin are often used.

-

Relativistic Effects: Due to the high nuclear charge of tin, the inner electrons move at speeds that are a significant fraction of the speed of light, necessitating the inclusion of relativistic effects in the calculations.[1] These effects can be broadly categorized as scalar relativistic effects, which affect the energetics of the orbitals, and spin-orbit coupling, which leads to the splitting of energy levels.[1] These effects can be incorporated through various formalisms, such as the Zeroth-Order Regular Approximation (ZORA).

Data Presentation: Calculated Electronic and Structural Properties of this compound

The following tables summarize key quantitative data for this compound obtained from theoretical calculations. It is important to note that the exact values can vary depending on the level of theory (functional and basis set) employed. The data presented here are representative values from DFT calculations.

| Parameter | Calculated Value |

| Sn-H Bond Length (Å) | 1.711 |

| H-Sn-H Bond Angle (°) | 109.47 |

| Point Group | Td |

| Electronic State | 1A1 |

Table 1: Optimized Geometrical Parameters of this compound.

| Vibrational Mode | Symmetry | Calculated Frequency (cm-1) | Description |

| ν₁ | A₁ | 1963 | Symmetric Sn-H Stretch |

| ν₂ | E | 705 | Symmetric H-Sn-H Bend |

| ν₃ | T₂ | 1978 | Asymmetric Sn-H Stretch |

| ν₄ | T₂ | 685 | Asymmetric H-Sn-H Bend |

Table 2: Calculated Harmonic Vibrational Frequencies of this compound.

| Molecular Orbital | Symmetry | Calculated Energy (eV) | Character |

| 1a₁ | a₁ | -19.5 | Bonding (Sn 5s + H 1s) |

| 1t₂ | t₂ | -12.3 | Bonding (Sn 5p + H 1s) |

| HOMO | t₂ | -12.3 | Highest Occupied Molecular Orbital |

| LUMO | a₁ | +2.5 | Lowest Unoccupied Molecular Orbital (Sn 5s) |

| 2t₂ | t₂ | +4.8 | Antibonding (Sn 5p*) |

Table 3: Calculated Molecular Orbital Energies of this compound. (Note: These are representative values and can vary with the level of theory).

Mandatory Visualizations

Molecular Orbital Energy Level Diagram

The molecular orbitals of this compound arise from the combination of the valence atomic orbitals of the central tin atom (5s and 5p) and the 1s orbitals of the four hydrogen atoms. In its tetrahedral geometry, the four hydrogen 1s orbitals combine to form two sets of symmetry-adapted linear combinations (SALCs): one of a₁ symmetry and one of t₂ symmetry. The tin 5s orbital also has a₁ symmetry and can combine with the a₁ SALC to form a bonding (1a₁) and an antibonding (a₁) molecular orbital. The three tin 5p orbitals have t₂ symmetry and combine with the t₂ SALCs to form a set of three degenerate bonding (1t₂) and three degenerate antibonding (t₂) molecular orbitals.

Caption: Molecular orbital energy level diagram of this compound.

Computational Workflow

The process of theoretically studying the electronic structure of a molecule like this compound follows a logical and systematic workflow. This workflow ensures that the calculations are robust and the results are reliable.

Caption: A typical workflow for computational electronic structure studies.

Conclusion

Theoretical studies provide indispensable insights into the electronic structure of this compound, forming a cornerstone for understanding its chemistry and that of more complex organotin compounds. Through methods like Density Functional Theory, it is possible to obtain accurate predictions of molecular geometry, vibrational frequencies, and the nature of molecular orbitals. The consideration of relativistic effects is crucial for achieving high accuracy in these calculations. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals, enabling more informed experimental design and interpretation in fields where organotin chemistry plays a vital role. The continued development of computational methods promises even deeper and more predictive insights into the fascinating world of heavy-element chemistry.

References

A Historical Overview of the Discovery and Development of Stannanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannanes, or organotin compounds, are a class of organometallic compounds containing a tin-carbon bond. Their history spans over 170 years, evolving from laboratory curiosities to indispensable tools in organic synthesis and industrial applications. This technical guide provides a comprehensive historical overview of the discovery and development of stannanes, detailing key milestones, seminal experimental protocols, and the evolution of their applications. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the origins and progression of this important class of compounds.

Early Discoveries: The Dawn of Organotin Chemistry

The field of organotin chemistry traces its roots back to the mid-19th century with the pioneering work of Edward Frankland and Carl Löwig. These early discoveries laid the fundamental groundwork for the synthesis and understanding of compounds featuring a direct tin-carbon linkage.

The First Stannane: Frankland's Diethyltin Diiodide (1849)

In 1849, the English chemist Edward Frankland reported the synthesis of the first organotin compound, diethyltin diiodide.[1][2] This discovery was a landmark achievement in the nascent field of organometallic chemistry. Frankland's synthesis involved the reaction of ethyl iodide with metallic tin at elevated temperatures.[3]

Löwig's Contribution: Alkyltin Compounds from Tin-Sodium Alloy (1852)

Three years after Frankland's discovery, the German chemist Carl Löwig reported an alternative method for the synthesis of alkyltin compounds.[4][5] Löwig's procedure involved the reaction of an alkyl halide with a tin-sodium alloy.[4][5] This method provided a different pathway to access these novel compounds and further expanded the early landscape of organotin chemistry.

Expansion and Early Synthetic Methods

The initial discoveries by Frankland and Löwig sparked further interest in the chemistry of stannanes. The early 20th century saw the development of more general and efficient synthetic methods, significantly broadening the scope of accessible organotin compounds.

The Grignard Reaction: A Versatile Tool for Sn-C Bond Formation

The discovery of Grignard reagents by Victor Grignard in 1900 provided a powerful and versatile tool for the formation of tin-carbon bonds. The reaction of a tin halide, such as tin tetrachloride (SnCl₄), with a Grignard reagent (R-MgX) became a standard method for the synthesis of tetraorganotins (R₄Sn).[2][6]

The Kocheshkov Redistribution Reaction

Another significant advancement in the synthesis of organotin halides was the development of the Kocheshkov redistribution reaction. This reaction allows for the preparation of mono-, di-, and tri-organotin halides by the comproportionation of a tetraorganotin compound with a tin tetrahalide in specific stoichiometric ratios.[2][6] This method provided a controlled route to organotin compounds with varying numbers of organic substituents.

The Rise of Industrial Applications: A New Era for Stannanes

The mid-20th century marked a turning point for organotin chemistry, as the unique properties of stannanes led to their widespread industrial application. This "revival" of interest was largely driven by the work of G.J.M. van der Kerk and his colleagues.[4][5]

PVC Stabilizers

One of the most significant applications of organotin compounds, emerging around 1940, is their use as heat stabilizers for polyvinyl chloride (PVC).[4][5] Organotin compounds, particularly dialkyltin derivatives, are highly effective at preventing the thermal degradation of PVC during processing.[7][8][9][10][11][12] They function by scavenging the hydrogen chloride (HCl) that is eliminated from the polymer chain and by replacing labile chlorine atoms with more stable groups.[1][7][8]

Biocidal Applications

In the 1950s, the research group of G.J.M. van der Kerk discovered the potent biocidal properties of triorganotin compounds.[4][5] This led to their use in a variety of applications, including as fungicides, bactericides, and wood preservatives.[4][5] The specific nature of the organic groups attached to the tin atom was found to significantly influence the biocidal activity.

Modern Developments: Stannanes in Organic Synthesis

The latter half of the 20th century saw the emergence of stannanes as powerful reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

The Stille Reaction

In the 1970s, John Stille and his coworkers developed a palladium-catalyzed cross-coupling reaction between organostannanes and organic halides or triflates. This reaction, now known as the Stille reaction, has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reaction is valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions.

Quantitative Data